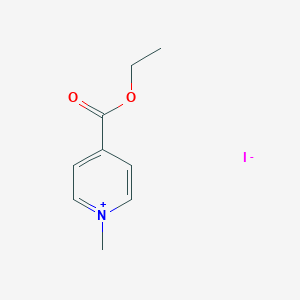

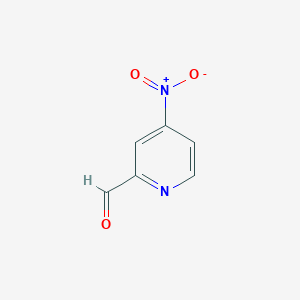

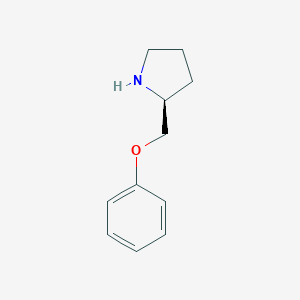

(2S)-2-(phenoxymethyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

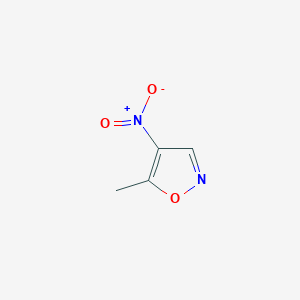

The molecular formula of “(2S)-2-(phenoxymethyl)pyrrolidine” is C11H15NO . Its molecular weight is 177.25 . The InChI key and code provide a textual identifier for the compound .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound has a density of 1.017g/cm3 . It has a boiling point of 277.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

(2S)-2-(phenoxymethyl)pyrrolidine and its derivatives play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through one-pot coupling reactions involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, showcasing the compound's utility in facilitating complex synthetic transformations (Clique, Vassiliou, Monteiro, & Balme, 2002).

Material Science and Polymer Synthesis

In material science, this compound derivatives have been investigated for their potential in creating new materials. A study on novel pyridine-containing aromatic dianhydride monomers, synthesized from related compounds, led to the development of new polyimides with pyridine moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, indicating their applicability in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Magnetic and Optical Properties

The exploration of this compound derivatives in lanthanide chemistry has led to the discovery of new families of lanthanide clusters. These clusters display unique sandglass-like topologies and exhibit dual physical properties, such as single-molecule magnetism behavior and intense red photoluminescence. This dual functionality opens up new avenues for the application of these compounds in magnetic and optical devices (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, et al., 2011).

Asymmetric Synthesis and Medicinal Chemistry

Derivatives of this compound have been shown to be effective catalysts for asymmetric synthesis, enabling the preparation of optically pure compounds with high stereoselectivity. This capability is crucial for the development of pharmaceuticals and biologically active molecules. For example, efficient stereoselective Michael additions catalyzed by these derivatives have facilitated the synthesis of various γ-nitro carbonyl compounds with excellent yield and enantioselectivity (Singh, Singh, Kaur, et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that nitrogen heterocycles, a group to which this compound belongs, are key and prevalent motifs in drugs .

Mode of Action

The mode of action of (2S)-2-(phenoxymethyl)pyrrolidine involves the intramolecular C–H amination of the pyrrolidine derivative . This process is catalyzed by evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, which employ high-valent oxo-iron (IV) species .

Biochemical Pathways

The compound’s interaction with cytochrome p450 bm3 suggests it may influence pathways involving this enzyme .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The compound’s interaction with cytochrome p450 bm3 suggests it may have an impact on cellular processes involving this enzyme .

Eigenschaften

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431823 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174213-76-4 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.